molecular formula C21H23FN4O3 B6620839 4-(4-fluoroanilino)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]piperidine-1-carboxamide

4-(4-fluoroanilino)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]piperidine-1-carboxamide

Cat. No.: B6620839
M. Wt: 398.4 g/mol
InChI Key: YELNXSFIIUAFOK-UHFFFAOYSA-N
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Description

4-(4-Fluoroanilino)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]piperidine-1-carboxamide is a complex organic compound. Its intricate structure places it in the category of synthetic molecules developed for specific biological applications, often within medicinal chemistry research. Its architecture suggests it could have diverse roles, potentially spanning from drug development to advanced materials science.

Properties

IUPAC Name

4-(4-fluoroanilino)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3/c22-15-4-6-16(7-5-15)23-17-8-10-25(11-9-17)20(27)24-18-2-1-3-19(14-18)26-12-13-29-21(26)28/h1-7,14,17,23H,8-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELNXSFIIUAFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)N4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

The industrial synthesis mirrors the lab-scale process but on a larger scale using continuous flow techniques. This involves reactors designed to handle large volumes, high temperatures, and pressures to ensure consistent yield and quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the anilino group.

    • Reagents: Hydrogen peroxide, sodium hypochlorite

    • Products: Quinone derivatives

  • Reduction: : Reduction reactions primarily target the oxazolidinone ring.

    • Reagents: Lithium aluminum hydride

    • Products: Reduced piperidine derivatives

  • Substitution: : The fluoro group can be substituted.

    • Reagents: Sodium amide, other nucleophiles

    • Products: Amino, alkyl, or aryl derivatives

Scientific Research Applications

In Chemistry

This compound serves as a building block for more complex molecules, crucial in organic synthesis protocols.

In Biology

Investigated for its interaction with various enzymes and proteins, potentially as a pharmaceutical lead compound.

In Medicine

Its primary allure lies in its potential therapeutic applications, especially for targeting neurological or oncological pathways.

In Industry

Explored for use in the synthesis of specialized polymers and advanced materials due to its robust and stable structure.

Mechanism of Action

The effects of 4-(4-Fluoroanilino)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]piperidine-1-carboxamide often hinge on its ability to inhibit specific enzymes by binding to their active sites. The piperidine and oxazolidinone moieties interact synergistically to modulate biological pathways.

Comparison with Similar Compounds

Similar compounds include:

  • 4-Anilino-N-phenylpiperidine-1-carboxamide

  • N-Phenyl-4-piperidone

  • 4-(4-Chloroanilino)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]piperidine-1-carboxamide

These compounds share core structures but differ in functional groups, impacting their biological activities and industrial applications. The presence of a fluoro group in our compound uniquely affects its electronic properties and reactivity, distinguishing it from its analogs.

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